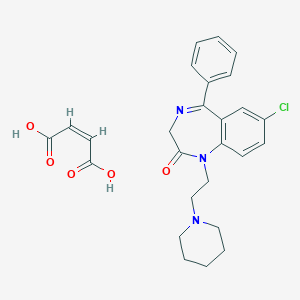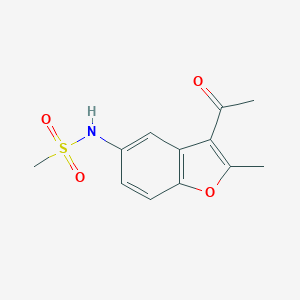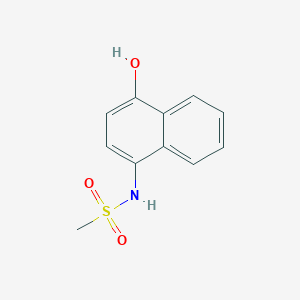![molecular formula C17H12BrNO5S B229747 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid, commonly known as NSC-163088, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. NSC-163088 has been shown to possess a wide range of pharmacological properties, making it an attractive candidate for various research studies.
Aplicaciones Científicas De Investigación
NSC-163088 has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anticancer activity. NSC-163088 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Another area of research is its anti-inflammatory activity. NSC-163088 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
NSC-163088 has also been studied for its potential applications in Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of NSC-163088 is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes or receptors. For example, its anticancer activity is thought to be mediated by the inhibition of histone deacetylases, which are enzymes involved in the regulation of gene expression. Its anti-inflammatory activity is believed to be mediated by the inhibition of the NF-kappaB pathway, which is a key signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NSC-163088 has been shown to exert a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, it has been shown to possess antioxidant, antimicrobial, and antiviral activities. It has also been shown to modulate the activity of various enzymes and receptors, including histone deacetylases, carbonic anhydrases, and GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NSC-163088 is its diverse pharmacological properties, which make it a potential candidate for various research studies. Its relatively simple synthesis method and high yield also make it an attractive compound for lab experiments. However, one of the limitations of NSC-163088 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on NSC-163088. One potential area of research is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, more studies are needed to fully understand the mechanism of action of NSC-163088 and its potential side effects.
Métodos De Síntesis
The synthesis of NSC-163088 involves the reaction of 4-bromo-1-naphthylamine with 2-hydroxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure NSC-163088. The yield of this synthesis method is reported to be around 40%.
Propiedades
Fórmula molecular |
C17H12BrNO5S |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
4-[(4-bromonaphthalen-1-yl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H12BrNO5S/c18-14-7-8-16(12-4-2-1-3-11(12)14)25(23,24)19-10-5-6-13(17(21)22)15(20)9-10/h1-9,19-20H,(H,21,22) |
Clave InChI |
SPSQFFULTQDCRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)


![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)

![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229695.png)